molecular formula C15H11BrN4O B5020306 N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-3-carboxamide

N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B5020306
M. Wt: 343.18 g/mol
InChI Key: BIBIODXHQYNLNB-UHFFFAOYSA-N
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Description

N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with a bromine atom, a phenyl ring, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-3-carboxamide typically involves multiple steps. One common route starts with the bromination of pyrazole to form 4-bromopyrazole. This intermediate is then reacted with 4-aminophenylpyridine-3-carboxamide under suitable conditions to yield the target compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium thiolate or amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boron reagents in solvents like DMF or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce a wide range of biaryl compounds .

Mechanism of Action

The mechanism of action of N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-3-carboxamide is unique due to its combination of a brominated pyrazole ring, a phenyl ring, and a pyridine carboxamide group. This unique structure allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions, making it a versatile compound in scientific research .

Properties

IUPAC Name

N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O/c16-12-9-18-20(10-12)14-5-3-13(4-6-14)19-15(21)11-2-1-7-17-8-11/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBIODXHQYNLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)N3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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